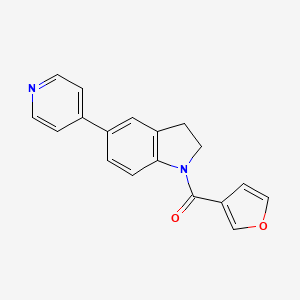

Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Description

Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a heterocyclic compound featuring a methanone core bridging a furan-3-yl group and a 5-(pyridin-4-yl)indolin-1-yl moiety. The indoline scaffold is notable for its bioisosteric relationship with indole, a privileged structure in drug discovery, while the pyridinyl and furanyl groups enhance solubility and binding interactions with biological targets .

Properties

IUPAC Name |

furan-3-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-18(16-6-10-22-12-16)20-9-5-15-11-14(1-2-17(15)20)13-3-7-19-8-4-13/h1-4,6-8,10-12H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXLQGNMOZEKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine ring and finally the furan ring. Key steps may include:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Ring: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.

Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction, often involving the use of a dicarbonyl compound and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds within the rings.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Hydrogenated derivatives

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to various biomolecules.

Materials Science: The compound may be explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.

Chemical Biology: It can serve as a tool for chemical biology studies, helping to elucidate the mechanisms of biological processes at the molecular level.

Mechanism of Action

The mechanism of action of furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings allow it to engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Pyrazolinyl-Indole and Indoline Derivatives with Anticancer Activity

Key Observations :

- HD12 (): This pyrazolinyl-indole derivative with a 4-chlorophenyl (4-ClPh) group demonstrated potent cytotoxicity across nine NCI cancer panels, outperforming imatinib in leukemia models. The pyridin-4-yl group likely enhances kinase inhibition via EGFR interactions .

- Indoline-furan hybrids (): Derivatives like (5-nitroindolin-1-yl)(furan-2-yl)methanone exhibit antibacterial activity, suggesting the indoline-furan scaffold’s versatility. However, the furan-3-yl substitution in the target compound may alter electronic properties and bioavailability.

Anti-Epileptic and Anti-Inflammatory Analogues

Table 2: Pyrazolinyl-Furan Derivatives with CNS Activity

Key Observations :

- T1 and T2 (): These furan-2-yl derivatives highlight the importance of substituent positioning. The hydroxyl group in T2 enhances anti-inflammatory activity, while the 4-ClPh group in T1 improves blood-brain barrier penetration for anti-epileptic effects. The furan-3-yl group in the target compound may similarly influence target engagement but requires empirical validation.

Table 3: Methanone Derivatives in Material Science

| Compound Name | Core Structure | Substituents | Application | Efficacy | Reference |

|---|---|---|---|---|---|

| MMDPPM | Pyrazolinyl-methanone | 3-(4-MePh), 5-(4-MeOPh), pyridin-4-yl | Mild steel corrosion inhibitor | 92% inhibition in 15% HCl |

Key Observations :

- MMDPPM (): The pyridin-4-yl group enhances adsorption on metal surfaces, while aryl substituents tune electron density. The indoline moiety in the target compound may offer similar adsorption benefits but with improved thermal stability due to saturation.

Biological Activity

Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring attached to an indolin moiety, which is further substituted with a pyridine group. Its molecular formula is with a molecular weight of approximately 264.32 g/mol. This unique structure is responsible for its varied biological activities.

The compound's biological activity is primarily attributed to its ability to interact with multiple biological targets, particularly through the following mechanisms:

Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can be crucial in cancer and inflammatory processes.

Receptor Binding : The indole derivatives within its structure are known for their high binding affinity to various receptors, including those implicated in inflammation and cancer progression.

Biological Activities

This compound has demonstrated a broad spectrum of biological activities:

- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication.

- Anti-inflammatory Effects : The compound may modulate pathways involved in inflammation.

- Anticancer Properties : In vitro studies indicate significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Antioxidant Activity : It may help mitigate oxidative stress in cells.

- Antimicrobial Effects : The compound has shown activity against several microbial strains.

In Vitro Studies

Research has shown that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.2 | |

| MCF-7 (Breast Cancer) | 12.0 |

These values indicate that the compound may be effective in inhibiting the proliferation of these cancer cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on A549 cells, where it was found to induce apoptosis through the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction.

Cellular Effects

The compound's cellular effects include inducing cytotoxicity and apoptosis in cancer cell lines. The specific IC50 values for these effects are still under investigation but show promise in preliminary assays.

Q & A

Q. What are the recommended synthetic routes for Furan-3-yl(5-(pyridin-4-yl)indolin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Indole functionalization : Introducing the pyridin-4-yl group at the 5-position of the indoline core via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methanone linkage : Coupling the furan-3-yl moiety to the indoline scaffold using acyl chloride intermediates or coupling agents like EDC/HOBt .

- Optimization strategies : Adjusting catalysts (e.g., Pd-based for cross-coupling), solvents (polar aprotic for better solubility), and temperature (60–100°C for efficient coupling). Purity is ensured via column chromatography and recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- Spectroscopy : H/C NMR to verify substituent positions and coupling patterns; IR for carbonyl (C=O) stretch identification (~1650–1750 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

- X-ray crystallography : Using SHELX software for refining crystal structures and validating 3D conformation .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screens involve:

- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement) to identify IC values .

- Cell-based models : Testing cytotoxicity in cancer cell lines (e.g., MTT assay) and comparing results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from:

- Experimental variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and include replicates.

- Structural impurities : Re-characterize batches via HPLC-MS to rule out degradation products .

- Target selectivity : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions and validate with selectivity panels .

Q. What computational approaches are effective for predicting the compound’s mechanism of action?

Advanced methods include:

- Molecular dynamics simulations : To study binding stability with proposed targets (e.g., kinases) over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., pyridine vs. furan electronegativity) with activity data to guide structural optimization .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require:

- Analog synthesis : Modify substituents (e.g., pyridine to pyrazine, furan to thiophene) and compare activity .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) using software like Schrödinger .

- Metabolic profiling : Assess stability in liver microsomes to prioritize analogs with improved bioavailability .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Test polar (DMSO) vs. non-polar (hexane) mixtures for slow evaporation.

- Co-crystallization : Add stabilizing agents (e.g., PEG) or target protein fragments to induce crystallization .

- Low-temperature data collection : Reduce thermal motion artifacts in X-ray diffraction .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.